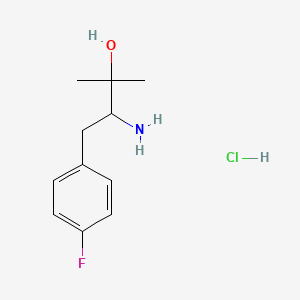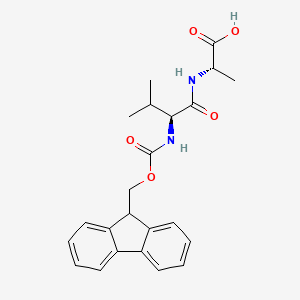![molecular formula C9H6F3N3O B2816124 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 202823-23-2](/img/structure/B2816124.png)
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
The compound “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is an organic compound . It is a solid substance with a molecular weight of 229.16 . The compound is part of the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is represented by the InChI code1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The compound “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is a solid substance . It has a molecular weight of 229.16 . The compound is part of the class of organic compounds known as trifluoromethylbenzenes .Applications De Recherche Scientifique
Photochemistry and Synthesis Applications
- Photolytic Pathways and Synthesis of Fluorinated Heterocycles : The study by Pace et al. (2004) focused on the photochemistry of fluorinated heterocyclic compounds, specifically examining the photoreactivity of 1,2,4-oxadiazoles and their applications in synthesizing target fluorinated structures. This work provides insights into the synthetic methodologies toward fluorinated heterocycles, emphasizing the utility of 1,3,4-oxadiazoles in photochemical processes (Pace et al., 2004).
Biological Activity and Potential Applications
Antifungal Activity and Molecular Docking : Nimbalkar et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antifungal activity against human pathogenic fungal strains. They also performed molecular docking studies, suggesting these compounds' potential as antifungal agents (Nimbalkar et al., 2016).
Anticancer and Antioxidant Properties : Ahsan et al. (2020) reported on a series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines, which were tested for their anticancer activity against various cancer cell lines. They found significant anticancer and antioxidant activities in these compounds, highlighting their potential in cancer treatment (Ahsan et al., 2020).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Various studies have focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives. These include the synthesis of N-substituted-5-aryl-1,3,4-oxadiazole-2-amine (Li-min, 2010) and biologically active oxadiazole derivatives (Madhavi & Sharma, 2022). These studies provide detailed insights into the chemical properties and structural analysis of these compounds (Li-min, 2010); (Madhavi & Sharma, 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme .
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown significant anticancer and antioxidant activities .
Action Environment
It’s worth noting that the environmental profile of similar compounds has been discussed .
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOTVRMYUDXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

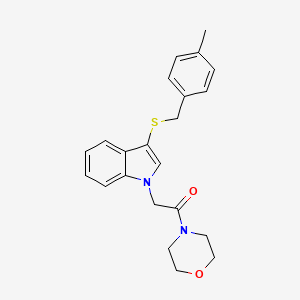
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)
![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)
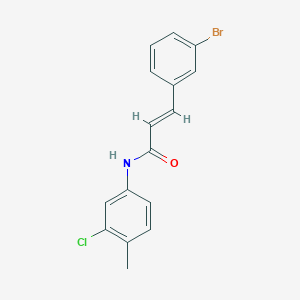
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)
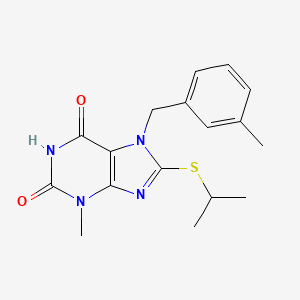
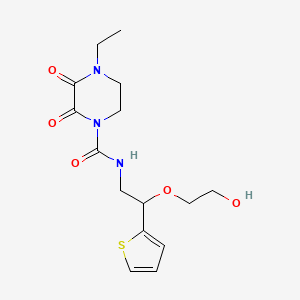
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)
![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)
![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)
![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)
